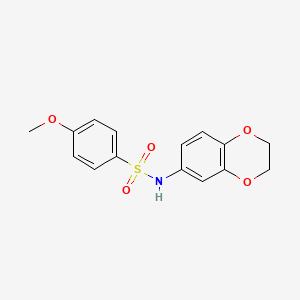

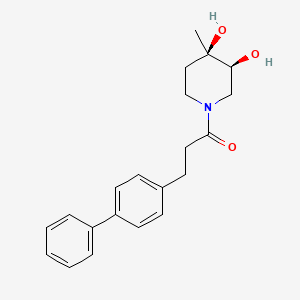

![molecular formula C14H10BrF3N2O2S B5525157 4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide and related compounds involves condensation procedures that yield these compounds in good crystalline form. These procedures are generally straightforward, utilizing readily available starting materials such as 4-Bromobenzaldehyde and benzenesulphonylhydrazine, leading to the desired product with good yield. The synthesized compounds are characterized by a range of spectroscopic techniques including 1H NMR, 13C NMR, FTIR, and UV–Vis, ensuring their correct structure and purity (Hussain et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been detailed through X-ray crystallography and other analytical techniques. The structure is characterized by specific geometric configurations and intermolecular interactions, such as hydrogen bonds and π-π interactions, which contribute to the stability of the crystal structure. The molecules exhibit planar conformations and are involved in extensive hydrogen bonding, forming slab-like networks or undulating two-dimensional networks in the crystal lattice (Subashini et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to the presence of reactive functional groups. The bromo and sulfonylhydrazide groups allow for further functionalization through substitution reactions, enabling the synthesis of a wide range of derivatives with potential applications in sensor technology, especially for metal ion detection. The chemical reactivity is also influenced by the electronic properties of the molecule, as evidenced by studies on electron donation and withdrawal effects (Hussain et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are closely tied to their molecular structure. The planarity of the molecules and the presence of intermolecular interactions significantly impact their physical stability and solubility in various solvents. These properties are essential for their application in material science and analytical chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the potential applications of these compounds. Their ability to act as ligands for metal ions or participate in the formation of complex structures with other organic or inorganic entities highlights their versatility in chemical synthesis and materials science.

References

Aplicaciones Científicas De Investigación

Environmental Sensor Development

A study by Hussain et al. (2020) highlights the synthesis and characterization of (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide and its application as a sensor for chromium ion detection in environmental samples. The compound was prepared using a simple condensation method, yielding a selective sensor for Cr3+ ions with satisfactory results in real-world environmental samples. The sensor exhibited high sensitivity and low detection limits, making it a valuable tool for monitoring chromium levels in the environment (Hussain et al., 2020).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base, demonstrating high singlet oxygen quantum yield. This compound's properties, including good fluorescence and appropriate photodegradation quantum yield, make it a promising candidate for Type II photosensitizers in photodynamic therapy for cancer treatment. Its remarkable potential for cancer treatment applications underscores the importance of developing new compounds with enhanced photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Siddiqui et al. (2010) explored the anticonvulsant activity of 4-thiazolidinones bearing a sulfonamide group derived from 5-bromo-2-methoxy-N’-[(1E)-arylmethylene/arylethylidene]benzenesulfonohydrazides. The study found that several compounds exhibited significant activity against MES and scPTZ seizure models, with certain derivatives showing promise as leads for further anticonvulsant drug development (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Bromoamidation of Unactivated Olefins

Yu et al. (2015) developed a catalyst-free and metal-free method for the bromoamidation of unactivated olefins using 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide. This methodology is applicable to a wide range of olefins, highlighting the versatility of sulfonamide derivatives in synthetic organic chemistry (Yu, Chen, Cheng, & Yeung, 2015).

Propiedades

IUPAC Name |

4-bromo-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3N2O2S/c15-11-5-7-12(8-6-11)23(21,22)20-19-9-10-3-1-2-4-13(10)14(16,17)18/h1-9,20H/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUWVJDHRVPIM-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

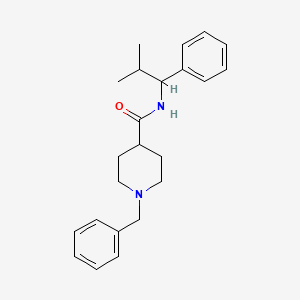

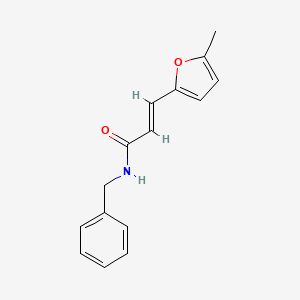

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

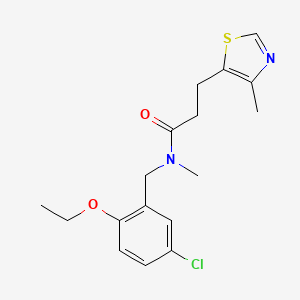

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

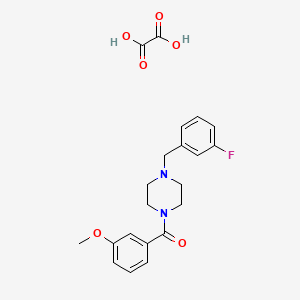

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

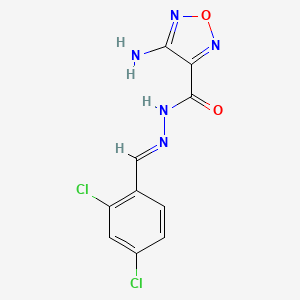

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)